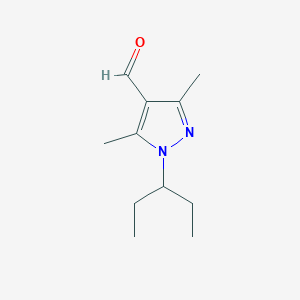
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C10H18N2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethylpyrazole with an aldehyde derivative, followed by further functionalization to introduce the pentan-3-yl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as halogenation using N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid.
Reduction: 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the pentan-3-yl group.
1-(Pentan-3-yl)-1H-pyrazole-4-carbaldehyde: Lacks the dimethyl groups on the pyrazole ring.
3,5-Dimethyl-1H-pyrazole: Lacks both the aldehyde and pentan-3-yl groups.
Uniqueness
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde is unique due to the presence of both the dimethyl and pentan-3-yl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties that make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H18N2O |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-pentan-3-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H18N2O/c1-5-10(6-2)13-9(4)11(7-14)8(3)12-13/h7,10H,5-6H2,1-4H3 |
Clave InChI |
SWKKFDOAYLPXOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N1C(=C(C(=N1)C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate](/img/structure/B13623277.png)

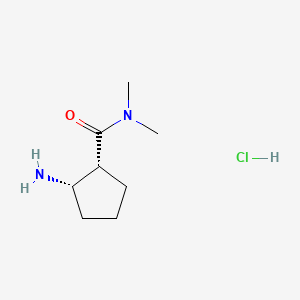

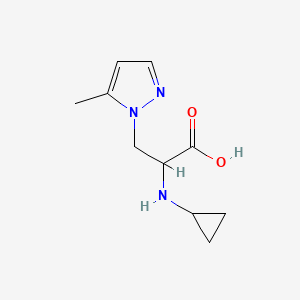

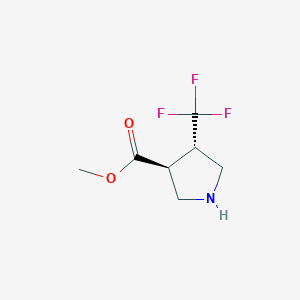
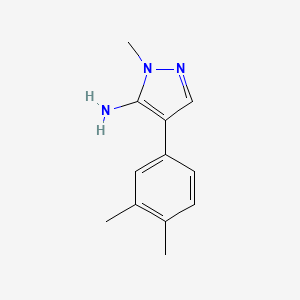
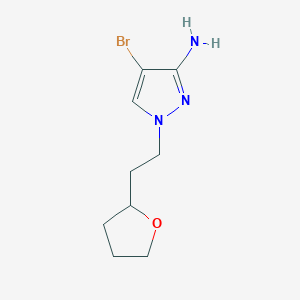
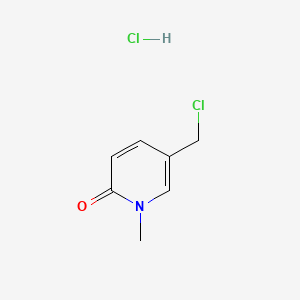
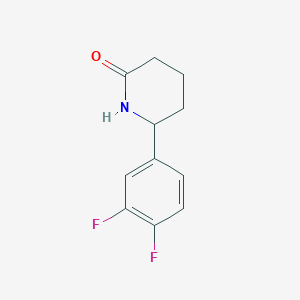
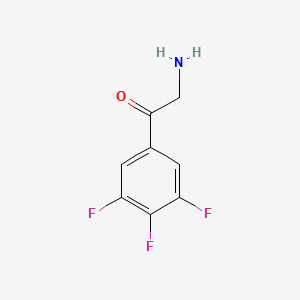
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
